2-Bromo-N-((R)-1-phenylethyl)butanamide
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Overview
Description
2-Bromo-N-(®-1-phenylethyl)butanamide is an organic compound with the molecular formula C12H16BrNO. It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the butanamide backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(®-1-phenylethyl)butanamide typically involves the bromination of a precursor amide. One common method is the reaction of N-(®-1-phenylethyl)butanamide with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(®-1-phenylethyl)butanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding amide.
Oxidation Reactions: Oxidative conditions can modify the amide group or the phenyl ring, leading to various oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution: Formation of N-(®-1-phenylethyl)butanamide derivatives with different halogens or functional groups.
Reduction: Formation of N-(®-1-phenylethyl)butanamide.
Oxidation: Formation of oxidized derivatives of the amide or phenyl ring.
Scientific Research Applications
2-Bromo-N-(®-1-phenylethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-N-(®-1-phenylethyl)butanamide involves its interaction with molecular targets through its bromine atom and amide group. The bromine atom can participate in electrophilic reactions, while the amide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(2-phenylethyl)butanamide
- 2-Bromo-N-(2,4-dimethoxyphenyl)butanamide
- 2-Bromo-N-(2,5-dimethylphenyl)butanamide
- 2-Bromo-N-(2,6-dimethylphenyl)butanamide
- 2-Bromo-N-(3,4-dimethylphenyl)butanamide
Uniqueness
2-Bromo-N-(®-1-phenylethyl)butanamide is unique due to its specific stereochemistry (®-configuration) and the presence of a phenyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can lead to different biological activities and applications in various fields .
Properties
Molecular Formula |
C12H16BrNO |
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Molecular Weight |
270.17 g/mol |
IUPAC Name |
2-bromo-N-[(1R)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C12H16BrNO/c1-3-11(13)12(15)14-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15)/t9-,11?/m1/s1 |
InChI Key |
KWJRDEPTKUECIW-BFHBGLAWSA-N |
Isomeric SMILES |
CCC(C(=O)N[C@H](C)C1=CC=CC=C1)Br |
Canonical SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)Br |
Origin of Product |
United States |
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